4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves techniques like the Buchwald–Hartwig cross-coupling . This method allows for the construction of (hetero)aromatic amine frames, which are common in pharmaceuticals and agrochemicals .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using spectroscopic techniques and density functional theory. These methods can provide detailed information about the compound’s structure and vibrational spectra.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve arylation, a process where an aryl group is introduced into a molecule . The reaction mechanism and structure–activity relationships can be studied with DFT calculations .Scientific Research Applications
Synthesis and Neuroleptic Activity
One study explored the synthesis and potential neuroleptic activity of benzamides and related compounds, focusing on their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research illustrates the methodological approach to designing compounds with enhanced activity by altering structural components, which could be relevant for understanding the applications of "4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide" in neuroleptic drug development (Iwanami et al., 1981).
Antiallergic Activity
Another study discussed the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their activity in animal models. This type of research showcases the potential for compounds with similar structures to be applied in the treatment of allergic reactions and the importance of substituents in enhancing activity (Nohara et al., 1985).
Antibacterial Study
Research on the synthesis, characterization, and antibacterial activity of related compounds emphasizes the application of structural modifications to enhance antibacterial properties. Such studies are crucial for developing new antibacterial agents and understanding the mechanisms of action (Adam et al., 2016).
Potential Antipsychotic Agents
A study on heterocyclic carboxamides as potential antipsychotic agents provides insight into the synthesis and evaluation of compounds for their activity against neurological disorders. This research highlights the importance of specific structural features in achieving desired biological activities (Norman et al., 1996).
Anti-cancer Activity
The design and synthesis of quinuclidinone derivatives as potential anti-cancer agents offer an example of how similar compounds could be applied in cancer research. This study demonstrates the application of specific structural modifications to target cancer cells effectively (Soni et al., 2015).
Properties
IUPAC Name |
4-benzyl-N-(3-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-5-9-19-17(13)20-18(23)15-11-24-12-16(22)21(15)10-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNQKOAHZXXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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